TBA-354

Vue d'ensemble

Description

TBA-354 est un dérivé de nitroimidazole qui s'est révélé prometteur comme agent antituberculeux de nouvelle génération. Il a été développé pour améliorer les propriétés des composés nitroimidazoliques précédents tels que le PA-824 et le delamanid. This compound a démontré une puissance et une stabilité métabolique supérieures, ce qui en fait un candidat important dans la lutte contre la tuberculose, en particulier les souches résistantes aux médicaments .

Méthodes De Préparation

La synthèse de TBA-354 implique plusieurs étapes, en commençant par la préparation du noyau nitroimidazole. La voie de synthèse comprend généralement des réactions de nitration, de réduction et de cyclisation. L'intermédiaire clé est un composé biarylique contenant de la pyridine, qui est ensuite soumis à une fonctionnalisation supplémentaire pour donner le this compound. Les méthodes de production industrielle impliqueraient probablement une optimisation de ces étapes pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

TBA-354 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro peut être réduit en amine dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour former différents intermédiaires.

Substitution : Les cycles aromatiques du this compound peuvent subir des réactions de substitution électrophile. Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs comme l'hydrogène gazeux et des catalyseurs tels que le palladium sur carbone. .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel dans le traitement de la tuberculose. Il a montré une activité bactéricide contre les Mycobacterium tuberculosis en réplication et non en réplication. Dans des études précliniques, this compound a démontré une efficacité supérieure à celle du PA-824 et du delamanid. Ses applications s'étendent à :

Chimie : Utilisé comme composé modèle pour étudier les dérivés nitroimidazoliques.

Biologie : Enquêté pour ses effets sur les parois cellulaires bactériennes et les voies métaboliques.

Médecine : Utilisation potentielle dans les thérapies combinées pour la tuberculose multirésistante.

Industrie : Pourrait être développé en un médicament commercial pour le traitement de la tuberculose .

Mécanisme d'action

This compound exerce ses effets en ciblant la chaîne respiratoire de Mycobacterium tuberculosis. Il perturbe la synthèse de l'adénosine triphosphate (ATP), conduisant à la mort cellulaire bactérienne. Le composé est particulièrement efficace dans des conditions de faible teneur en oxygène, qui sont courantes dans les lésions tuberculeuses. Les cibles moléculaires comprennent les enzymes impliquées dans la chaîne de transport des électrons, faisant de this compound un puissant agent bactéricide .

Applications De Recherche Scientifique

TBA-354 has been extensively studied for its potential in treating tuberculosis. It has shown bactericidal activity against both replicating and nonreplicating Mycobacterium tuberculosis. In preclinical studies, this compound demonstrated superior efficacy compared to PA-824 and delamanid. Its applications extend to:

Chemistry: Used as a model compound for studying nitroimidazole derivatives.

Biology: Investigated for its effects on bacterial cell walls and metabolic pathways.

Medicine: Potential use in combination therapies for multidrug-resistant tuberculosis.

Industry: Could be developed into a commercial drug for tuberculosis treatment .

Mécanisme D'action

TBA-354 exerts its effects by targeting the respiratory chain of Mycobacterium tuberculosis. It disrupts the synthesis of adenosine triphosphate (ATP), leading to bacterial cell death. The compound is particularly effective under low-oxygen conditions, which are common in tuberculosis lesions. The molecular targets include enzymes involved in the electron transport chain, making this compound a potent bactericidal agent .

Comparaison Avec Des Composés Similaires

TBA-354 est comparé à d'autres dérivés de nitroimidazole tels que le PA-824 et le delamanid. Bien que les trois composés partagent un mécanisme d'action similaire, this compound a montré une puissance et une stabilité métabolique supérieures. Cela en fait un candidat plus prometteur pour le traitement de la tuberculose. Les composés similaires comprennent :

PA-824 : Un nitroimidazole plus ancien ayant une activité bactéricide significative.

Delamanid : Un autre nitroimidazole utilisé dans le traitement de la tuberculose multirésistante.

Pretomanid : Un composé apparenté en développement clinique de phase avancée .

Activité Biologique

TBA-354 is a novel compound belonging to the nitroimidazole class, specifically designed for the treatment of tuberculosis (TB). Its development was driven by the urgent need for effective therapies against Mycobacterium tuberculosis (M.tb), particularly in light of rising drug resistance. This article synthesizes findings from various studies on this compound's biological activity, pharmacokinetics, and clinical implications.

Overview of this compound

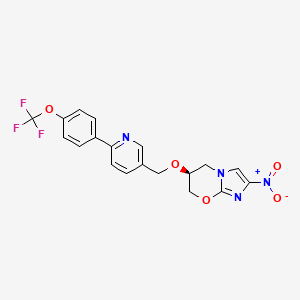

This compound, chemically known as (S)-2-nitro-6-((6-(4-trifluoromethoxy)phenyl)pyridine-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine, exhibits potent bactericidal activity against both replicating and non-replicating forms of M.tb. It was identified as a promising candidate following extensive medicinal chemistry efforts aimed at optimizing efficacy and pharmacokinetics .

In Vitro Activity

Potency Against M.tb:

this compound has demonstrated significant in vitro potency against various strains of M.tb, including drug-sensitive and drug-resistant isolates. Studies indicate that its minimum inhibitory concentration (MIC) is comparable to or better than existing treatments like delamanid and PA-824. Specifically, this compound is reported to be 5 to 10 times more potent than PA-824 in monotherapy settings .

Resistance Profile:

Resistance studies reveal that spontaneous resistant mutants occur at a frequency of approximately . However, mutants resistant to PA-824 and delamanid show cross-resistance to this compound, indicating a potential limitation in its use .

In Vivo Efficacy

Animal Models:

In murine models, this compound has shown robust bactericidal activity. For instance:

- In acute and chronic low-dose aerosol models of TB, this compound administered at 100 mg/kg/day for three weeks significantly reduced colony-forming units (CFUs) compared to controls.

- When dosed at 30 mg/kg/day over eight weeks, it outperformed delamanid in chronic TB models .

Pharmacokinetics:

this compound exhibits favorable pharmacokinetic properties:

- High bioavailability and a long elimination half-life were observed in studies involving oral administration.

- The compound demonstrated low risk for drug-drug interactions and stability in human liver microsomes .

Clinical Trials and Discontinuation

Despite its promising preclinical results, this compound's clinical development faced challenges. A Phase 1 Multiple Ascending Dose (MAD) study was halted due to mild but concerning neurotoxic effects observed in participants. Although these side effects were reversible, the potential for successful advancement into later trial phases was deemed too low to justify continued investment . The TB Alliance's decision reflects the inherent risks associated with drug development in this field.

Summary of Key Findings

| Characteristic | This compound | Comparison |

|---|---|---|

| Chemical Class | Nitroimidazole | |

| Potency (MIC) | 5-10 times more potent than PA-824 | Comparable to delamanid |

| Resistance Frequency | Cross-resistance with PA-824 and delamanid | |

| In Vivo Efficacy | Effective in chronic murine models | Outperforms existing treatments |

| Pharmacokinetics | High bioavailability | Long half-life |

| Clinical Status | Discontinued due to neurotoxicity |

Propriétés

IUPAC Name |

(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSGSFMORAILEY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257426-19-9 | |

| Record name | TBA-354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257426199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TBA-354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911T37M2WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.